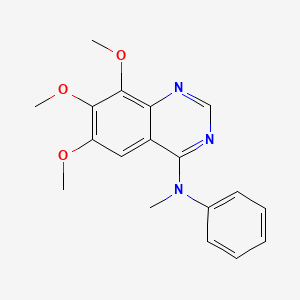
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O3 and a molecular weight of 325.36 g/mol It is known for its unique structure, which includes a quinazoline core substituted with methoxy groups and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6, 7, and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
N-Methylation and N-Phenylation: The final step involves the N-methylation and N-phenylation of the quinazoline core using methylating agents and phenylating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6,7,8-Trimethoxyquinazoline: Lacks the N-methyl and N-phenyl substitutions, resulting in different chemical and biological properties.
N-Methyl-N-phenylquinazolin-4-amine: Lacks the methoxy groups, leading to variations in reactivity and applications.
4-Quinazolinamine: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness
6,7,8-Trimethoxy-N-methyl-N-phenylquinazolin-4-amine stands out due to its unique combination of methoxy, N-methyl, and N-phenyl substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
174892-23-0 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
6,7,8-trimethoxy-N-methyl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O3/c1-21(12-8-6-5-7-9-12)18-13-10-14(22-2)16(23-3)17(24-4)15(13)19-11-20-18/h5-11H,1-4H3 |
InChI 键 |
SRQSOWQTRWPFRF-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=NC=NC3=C(C(=C(C=C32)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


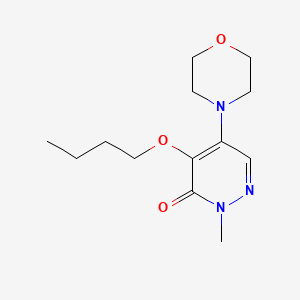
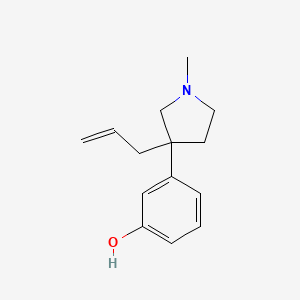
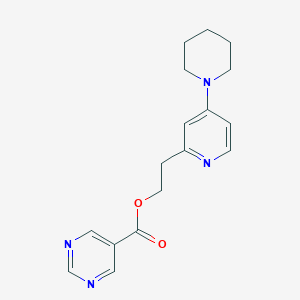
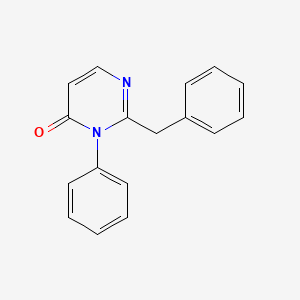
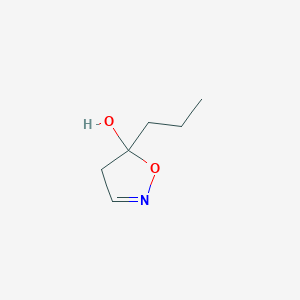
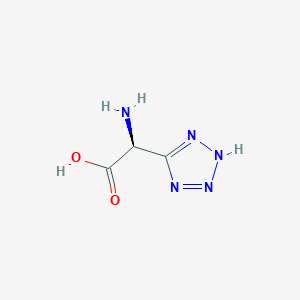
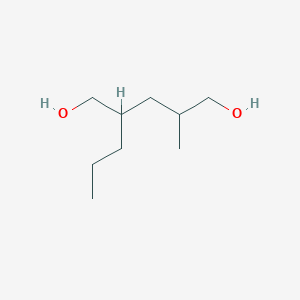
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
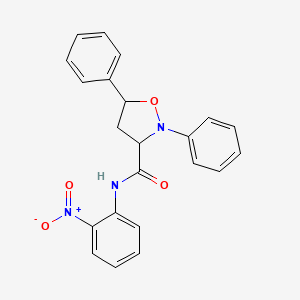
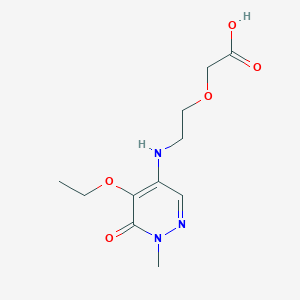
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
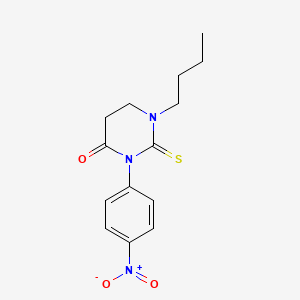
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)

